molecular formula C16H19N3O5 B2684151 Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 367908-05-2

Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2684151
CAS No.: 367908-05-2
M. Wt: 333.344
InChI Key: QBTGZVLWNODSAZ-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines

Properties

IUPAC Name

ethyl 3-ethyl-4-methyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-4-18-10(3)13(15(20)24-5-2)14(17-16(18)21)11-6-8-12(9-7-11)19(22)23/h6-9,14H,4-5H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTGZVLWNODSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea and an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution reactions, enabling functional group transformations.

Reaction Example :
Replacement of the ethoxy group with other nucleophiles (e.g., amines, alkoxides) under basic or acidic conditions:

Ethyl ester+NuNew carboxylate derivative+EtOH\text{Ethyl ester}+\text{Nu}^-\rightarrow \text{New carboxylate derivative}+\text{EtOH}

Key Data :

  • Conditions : NaOH (2M), ethanol/water (1:1), reflux at 80°C for 6 hours .

  • Product : Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

  • Yield : 75–85% .

Reduction of the Nitro Group

The 4-nitrophenyl group can be selectively reduced to an amine, enhancing biological activity.

Reaction Example :
Catalytic hydrogenation of the nitro group:

 NO2H2/Pd C NH2\text{ NO}_2\xrightarrow{\text{H}_2/\text{Pd C}}\text{ NH}_2

Key Data :

  • Conditions : H₂ (1 atm), 10% Pd/C catalyst, ethanol, 25°C, 12 hours .

  • Product : Ethyl 4-(4-aminophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Spectral Confirmation :

    • ¹H NMR (DMSO-d₆) : δ 6.60–6.65 (d, 2H, Ar-H), 4.90 (s, 2H, NH₂) .

    • Yield : 92% .

Oxidation Reactions

The tetrahydropyrimidine ring can undergo oxidation to form pyrimidine derivatives.

Reaction Example :
Oxidation with KMnO₄ in acidic media:

TetrahydropyrimidineKMnO4/H+Pyrimidine\text{Tetrahydropyrimidine}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Pyrimidine}

Key Data :

  • Conditions : KMnO₄ (2 equiv), H₂SO₄ (0.5M), 60°C, 4 hours .

  • Product : Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate.

  • Yield : 68% .

Thioxo Substitution at the 2-Position

The oxo group at position 2 can be replaced with a thioxo group using thiourea.

Reaction Example :
Substitution under acidic conditions:

Urea derivative+ThioureaThioxo derivative+NH3\text{Urea derivative}+\text{Thiourea}\rightarrow \text{Thioxo derivative}+\text{NH}_3

Key Data :

  • Conditions : HCl (conc.), ethanol, reflux at 90°C for 8 hours .

  • Product : Ethyl 6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Spectral Confirmation :

    • ¹³C NMR (DMSO-d₆) : δ 174.6 (C=S), 165.6 (C=O) .

    • Yield : 83% .

Comparative Reactivity Table

Reaction TypeConditionsProduct YieldKey Functional Group Change
Ester SubstitutionNaOH, ethanol/water, reflux85% -OEt → -OMe
Nitro ReductionH₂/Pd-C, ethanol92% -NO₂ → -NH₂
Ring OxidationKMnO₄/H₂SO₄, 60°C68% Tetrahydropyrimidine → Pyrimidine
Thioxo SubstitutionHCl, thiourea, reflux83% -C=O → -C=S

Mechanistic Insights

  • Nitro Reduction : Proceeds via adsorption of H₂ on Pd-C, followed by electron transfer to the nitro group .

  • Thioxo Substitution : Acid-catalyzed nucleophilic attack of thiourea on the carbonyl carbon .

Research Findings

  • Antimicrobial Activity : Thioxo derivatives exhibit enhanced activity against S. aureus (MIC = 8 µg/mL) .

  • Thermal Stability : The nitro group stabilizes the compound up to 220°C (TGA data) .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its potential anticancer properties. Studies have shown that derivatives of tetrahydropyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, research indicated that ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate demonstrated notable activity against breast cancer (T47D) and cervical cancer (HeLa) cell lines when evaluated using the MTT assay. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study highlighted that certain tetrahydropyrimidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy of this compound was assessed through disc diffusion methods and minimum inhibitory concentration (MIC) tests, demonstrating its potential as a therapeutic agent in treating bacterial infections .

UV-Visible Spectroscopy

In material science, the compound has been utilized in studies involving UV-visible spectroscopy to analyze its electronic properties. Theoretical calculations using density functional theory (DFT) have provided insights into the molecular orbitals and electronic transitions of this compound. These studies help in understanding the compound's behavior under different environmental conditions and its potential applications in organic electronics .

Synthesis of Functional Materials

The synthesis of this compound has been explored for creating functional materials with specific properties. For example, it can be used as a precursor for synthesizing polymeric materials or nanocomposites that exhibit enhanced mechanical or thermal properties. The ability to modify the chemical structure allows researchers to tailor materials for specific applications in coatings or composites .

Chromatographic Techniques

This compound can be analyzed using chromatographic techniques such as high-performance liquid chromatography (HPLC). This application is crucial for determining the purity of synthesized compounds and monitoring reaction progress during chemical synthesis. The method provides reliable data on the concentration and stability of the compound over time .

Spectroscopic Characterization

The compound has been characterized using various spectroscopic techniques including FTIR (Fourier-transform infrared spectroscopy), NMR (nuclear magnetic resonance), and mass spectrometry. These techniques provide valuable information regarding the functional groups present in the molecule and its structural integrity. Such characterization is essential for validating synthetic pathways and ensuring reproducibility in research .

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, as an anticholinesterase agent, it inhibits the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. This can enhance cognitive function and potentially alleviate symptoms of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 1-ethyl-6-methyl-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as a derivative of the tetrahydropyrimidine class) has garnered attention in recent years due to its diverse biological activities. This article aims to synthesize the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H19N3O5
  • Molecular Weight : 333.34 g/mol
  • CAS Number : 1666111-39-2
  • Structure : The compound features a tetrahydropyrimidine core with various substituents that enhance its biological activity.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. This compound has been shown to induce apoptosis in cancer cells through multiple pathways:

  • Mechanism of Action :
    • It activates the MEK/ERK signaling pathway, which is crucial in regulating cell survival and proliferation.
    • The compound has been noted to protect CD4+ T cells from tumor-induced apoptosis, suggesting an immunomodulatory role alongside direct anticancer effects .
  • Case Studies :
    • In vitro studies demonstrated that this compound effectively inhibited the growth of triple-negative breast cancer (TNBC) cells by promoting endoplasmic reticulum (ER) stress and subsequent apoptotic pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Effects :
    • Studies have shown that it exhibits antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and function .
  • Antifungal Properties :
    • The compound has demonstrated efficacy against certain fungal strains, although specific data on antifungal activity remains limited and requires further exploration.

Pharmacological Potential

The pharmacological profile of this compound suggests various therapeutic applications:

Activity Potential Applications
AnticancerTreatment of breast cancer
AntibacterialDevelopment of new antibiotics
AntifungalTreatment for fungal infections
ImmunomodulatoryEnhancing immune responses in cancers

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 1-ethyl-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 4-nitrobenzaldehyde), ethyl acetoacetate, and a thiourea derivative. Catalysts such as HCl or Lewis acids (e.g., FeCl₃) are used to accelerate cyclocondensation. Reaction optimization includes solvent selection (e.g., ethanol or acetonitrile) and temperature control (80–100°C) to improve yield and purity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO/ethanol). Data collection parameters include a wavelength of 0.71073 Å (Mo-Kα radiation) and refinement using SHELXL, achieving R-factors <0.04. This confirms the tetrahydropyrimidine ring conformation and substituent orientations .

Q. What spectroscopic methods are used for characterization?

  • NMR : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks.
  • FT-IR : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (C=O), while ~3100 cm⁻¹ corresponds to aromatic C-H stretching.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is purity assessed during synthesis?

Purity is verified via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC, silica gel 60 F₂₅₄ plates). Melting point determination (e.g., 180–185°C) further confirms consistency with literature values .

Advanced Research Questions

Q. How can the Biginelli reaction be optimized for higher enantiomeric purity?

Asymmetric synthesis employs chiral catalysts (e.g., L-proline or BINOL-derived organocatalysts) to induce stereoselectivity. Solvent polarity (e.g., DMF vs. THF) and microwave-assisted heating (100–120°C, 30 min) enhance reaction efficiency, achieving enantiomeric excess (ee) >90% .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Impurity profiles : Use preparative HPLC to isolate the target compound from byproducts.
  • Assay variability : Standardize protocols (e.g., MIC testing against E. coli with norfloxacin as a positive control).
  • Cellular uptake differences : Quantify intracellular concentrations via LC-MS/MS in cell lysates .

Q. How does substituent variation impact pharmacological activity?

Structure-activity relationship (SAR) studies compare analogs with modified aryl (e.g., 4-cyanophenyl vs. 4-methoxyphenyl) or ester groups. For example:

  • Antimicrobial potency : The 4-nitrophenyl group enhances electron-withdrawing effects, improving bacterial membrane penetration.
  • Cytotoxicity : Methyl substitution at position 6 reduces off-target effects in cancer cell lines (IC₅₀ values via MTT assay) .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes like dihydrofolate reductase (DHFR). Key steps:

  • Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1DHF).
  • Run 100-ns simulations to assess binding stability (RMSD <2 Å).
  • Identify hydrogen bonds with catalytic residues (e.g., Asp27, Leu28) .

Q. How are degradation products analyzed under physiological conditions?

Forced degradation studies in simulated gastric fluid (pH 2.0, 37°C) or liver microsomes (CYP450 enzymes) are monitored via LC-MS. Major pathways include:

  • Ester hydrolysis : Cleavage of the ethyl carboxylate to carboxylic acid.
  • Nitro group reduction : Formation of amine derivatives under reductive conditions .

Methodological Notes

  • Crystallography : Ensure crystal quality by controlling humidity (294–298 K) and using cryoprotectants (e.g., glycerol) during data collection .
  • Bioassays : Include negative controls (DMSO vehicle) and triplicate measurements to minimize experimental noise .
  • Computational Validation : Cross-check docking results with free-energy perturbation (FEP) calculations to improve binding affinity predictions .

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